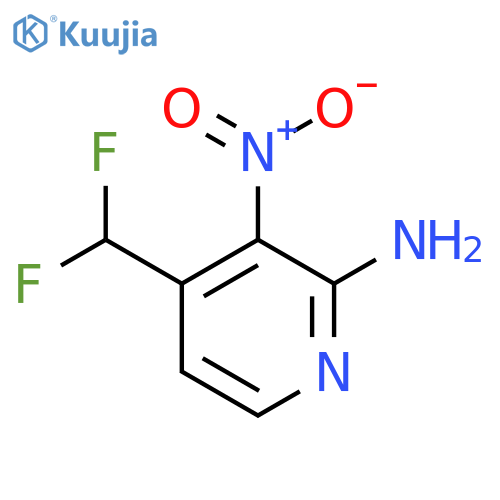Cas no 1805301-92-1 (2-Amino-4-(difluoromethyl)-3-nitropyridine)

1805301-92-1 structure
商品名:2-Amino-4-(difluoromethyl)-3-nitropyridine
CAS番号:1805301-92-1
MF:C6H5F2N3O2
メガワット:189.119607686996
CID:4928067
2-Amino-4-(difluoromethyl)-3-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 2-Amino-4-(difluoromethyl)-3-nitropyridine
-
- インチ: 1S/C6H5F2N3O2/c7-5(8)3-1-2-10-6(9)4(3)11(12)13/h1-2,5H,(H2,9,10)
- InChIKey: YHTPUSZIGHUKEI-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CN=C(C=1[N+](=O)[O-])N)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 197
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 84.7
2-Amino-4-(difluoromethyl)-3-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A022006409-500mg |
2-Amino-4-(difluoromethyl)-3-nitropyridine |
1805301-92-1 | 97% | 500mg |
$970.20 | 2022-04-01 | |
| Alichem | A022006409-250mg |
2-Amino-4-(difluoromethyl)-3-nitropyridine |
1805301-92-1 | 97% | 250mg |
$720.80 | 2022-04-01 | |
| Alichem | A022006409-1g |
2-Amino-4-(difluoromethyl)-3-nitropyridine |
1805301-92-1 | 97% | 1g |
$1,797.60 | 2022-04-01 |
2-Amino-4-(difluoromethyl)-3-nitropyridine 関連文献
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
1805301-92-1 (2-Amino-4-(difluoromethyl)-3-nitropyridine) 関連製品
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
